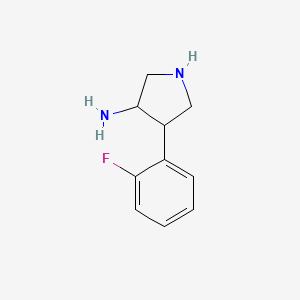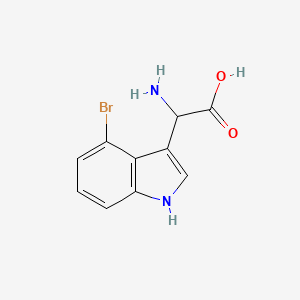
2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring substituted with a bromine atom at the 4-position and an aminoacetic acid moiety at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid typically involves the bromination of an indole precursor followed by the introduction of the aminoacetic acid group. One common method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The brominated indole is then reacted with glycine or its derivatives under basic conditions to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 2-Amino-2-(1H-indol-3-YL)acetic acid.
Substitution: 2-Amino-2-(4-substituted-1H-indol-3-YL)acetic acid.
科学的研究の応用
2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and aminoacetic acid moiety may enhance the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the bromine atom, which may affect its biological activity.
2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Bromine atom at a different position, leading to different chemical and biological properties.
2-Amino-2-(4-chloro-1H-indol-3-YL)acetic acid: Chlorine atom instead of bromine, which may result in different reactivity and potency.
Uniqueness
2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid is unique due to the presence of the bromine atom at the 4-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may enhance its potential as a therapeutic agent compared to other similar compounds.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
2-amino-2-(4-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
InChIキー |
GYVRISHGOFYHQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
methanol](/img/structure/B13174671.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
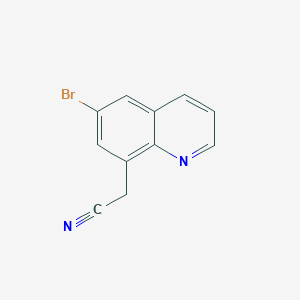
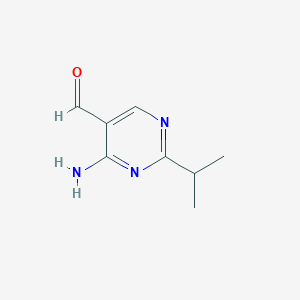
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
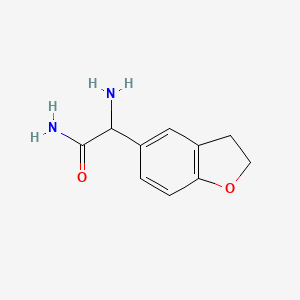

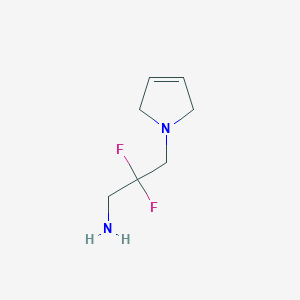
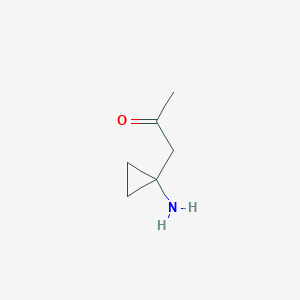
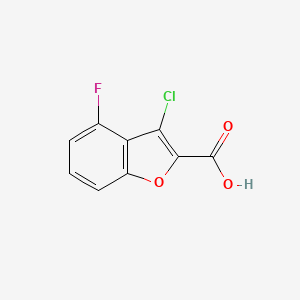
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
